molecular formula C11H15BrN2O B11850855 1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine

1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine

Cat. No.: B11850855
M. Wt: 271.15 g/mol
InChI Key: RIZABHXFZNUVNS-UHFFFAOYSA-N
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Description

1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of a bromopyridine derivative with a cyclopropanamine precursor in the presence of a palladium catalyst and a boron reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling process .

Chemical Reactions Analysis

Types of Reactions

1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(((5-Bromopyridin-3-yl)oxy)methyl)-N,N-dimethylcyclopropanamine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions, while the cyclopropanamine structure may interact with amine receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

1-[(5-bromopyridin-3-yl)oxymethyl]-N,N-dimethylcyclopropan-1-amine

InChI

InChI=1S/C11H15BrN2O/c1-14(2)11(3-4-11)8-15-10-5-9(12)6-13-7-10/h5-7H,3-4,8H2,1-2H3

InChI Key

RIZABHXFZNUVNS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CC1)COC2=CC(=CN=C2)Br

Origin of Product

United States

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